1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride
Overview
Description
“1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1423032-44-3 . It is also known as 1-acetyl-3-methyl-4-piperidinamine hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of this compound is C8H17ClN2O. The InChI code is 1S/C8H16N2O.ClH/c1-6-5-10(7(2)11)4-3-8(6)9;/h6,8H,3-5,9H2,1-2H3;1H . This indicates the compound consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.Physical and Chemical Properties Analysis
The compound has a molecular weight of 192.69 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis and DNA Interaction : A study by Kurt et al. (2020) on a ligand derived from 4-amino-acetophenone, a relative of 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride, demonstrated its synthesis and DNA binding properties. This research suggests potential applications in drug design and molecular biology (Kurt, Temel, Atlan, & Kaya, 2020).
Cocrystal Study : Dega-Szafran et al. (2006) conducted a study on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, related to this compound, focusing on its cocrystal structure and properties. This research contributes to understanding the molecular structures of related compounds (Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006).
Biological Activity and Applications
Antitumor Activity : Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, structurally similar to this compound, and tested them for antitumor activity. This research highlights the potential of these compounds in cancer treatment and pharmaceutical development (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Chemical Synthesis and Pharmacological Profiles : A study by Cann et al. (2012) on the synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist demonstrates the pharmaceutical application of compounds structurally related to this compound. This work is crucial for developing new medications (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Nathan, Remy, Sausker, & Wang, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific safety and hazard guidelines that should be followed when handling the compound.
Properties
IUPAC Name |
1-(4-amino-3-methylpiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6-5-10(7(2)11)4-3-8(6)9;/h6,8H,3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKLQZZIOMRCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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